4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide
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Overview
Description
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of quinoline and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one typically involves multi-step processes. One common method includes the cyclization of quinoline derivatives with pyridine intermediates. For instance, the reaction of quinoline hydrazide with substituted isothiocyanates in a toluene medium can yield the desired compound . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain protein kinases by binding to their active sites. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the pyridine moiety.
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole structures, showing similar pharmacological properties.
Uniqueness
3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one is unique due to its combined structural features of quinoline and pyridine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
39727-42-9 |
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Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
3-[(4-methylpyridin-1-ium-1-yl)methyl]-1H-quinolin-2-one;bromide |
InChI |
InChI=1S/C16H14N2O.BrH/c1-12-6-8-18(9-7-12)11-14-10-13-4-2-3-5-15(13)17-16(14)19;/h2-10H,11H2,1H3;1H |
InChI Key |
MGLOMPLVELJEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC3=CC=CC=C3NC2=O.[Br-] |
Origin of Product |
United States |
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